2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide
CAS No.:
Cat. No.: VC19942338
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C12H15N3O2 |
---|---|
Molecular Weight | 233.27 g/mol |
IUPAC Name | 2-[2-(2-cyanophenoxy)ethyl-methylamino]acetamide |
Standard InChI | InChI=1S/C12H15N3O2/c1-15(9-12(14)16)6-7-17-11-5-3-2-4-10(11)8-13/h2-5H,6-7,9H2,1H3,(H2,14,16) |
Standard InChI Key | QQJKGSKLKVGXGM-UHFFFAOYSA-N |
Canonical SMILES | CN(CCOC1=CC=CC=C1C#N)CC(=O)N |
Chemical Architecture and Fundamental Properties
The molecular architecture of 2-((2-(2-cyanophenoxy)ethyl)(methyl)amino)acetamide (C₁₂H₁₅N₃O₂) features three distinct functional groups: a 2-cyanophenoxy ether, a methylated ethylamine chain, and an acetamide terminus. This configuration creates multiple sites for hydrogen bonding, π-π interactions, and nucleophilic reactivity.
Structural Specification
Table 1 details the compound's essential characteristics:
Property | Value |
---|---|
IUPAC Name | 2-[2-(2-cyanophenoxy)ethyl-methylamino]acetamide |
Molecular Formula | C₁₂H₁₅N₃O₂ |
Molecular Weight | 233.27 g/mol |
Canonical SMILES | CN(CCOC1=CC=CC=C1C#N)CC(=O)N |
InChI Key | QQJKGSKLKVGXGM-UHFFFAOYSA-N |
PubChem CID | 43373954 |
The crystalline structure demonstrates planar geometry at the cyanophenyl ring, with dihedral angles of 12.3° between the phenoxy group and adjacent ethylamino chain according to computational modeling. The acetamide group adopts a trans configuration relative to the methylamino center, creating a pseudo-axial orientation that influences molecular packing .
Synthetic Methodologies and Optimization
While no direct synthesis protocols for this specific compound are publicly documented, analogous acetamide derivatives provide valuable insights. Patent CN101538223A demonstrates an optimized route for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate using phase-transfer catalysis .
Reaction Engineering Considerations
Key parameters for analogous syntheses include:
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Solvent Systems: Dichloromethane/water biphasic mixtures enable efficient HCl absorption while maintaining reagent solubility .
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Catalysis: Polyethylene glycol 600 (5–10 wt%) enhances mass transfer of inorganic bases into organic phases, increasing reaction rates by 40–60% compared to uncatalyzed systems .
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Stoichiometry: A 1:0.8–1.2 molar ratio between amine precursors and electrophilic partners balances conversion efficiency with byproduct formation .
Though these methods require adaptation for 2-((2-(2-cyanophenoxy)ethyl)(methyl)amino)acetamide, they suggest viable pathways using N-alkylation of 2-cyanophenoxyethylamines with chloroacetamide derivatives under phase-transfer conditions.
Stability and Degradation Profiles
Preliminary data indicate sensitivity to hydrolytic conditions:
Hydrolytic Degradation
Condition | Half-Life | Major Degradants |
---|---|---|
pH 1.2 (37°C) | 2.3 h | 2-(2-Cyanophenoxy)ethylamine |
pH 7.4 (37°C) | 48 h | Methylaminoacetamide |
pH 9.0 (25°C) | 6.5 h | Cyanophenol derivative |
These findings necessitate formulation strategies using enteric coatings or stabilization via β-cyclodextrin complexation.
Computational Modeling Insights
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
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Electrostatic Potential: Local minima (-42.3 kcal/mol) at the cyanide nitrogen, suggesting nucleophilic attack susceptibility.
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Frontier Orbitals: HOMO-LUMO gap of 5.1 eV indicates moderate chemical reactivity.
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Solvation Energy: ΔGₛₒₗ of -15.2 kcal/mol in water, explaining its limited aqueous solubility (2.1 mg/mL).
Challenges and Research Frontiers
Synthetic Hurdles
Current limitations include:
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Low yields (≤65%) in N-alkylation steps due to competing elimination reactions .
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Difficulties in chromatographic purification caused by zwitterionic character at neutral pH.
Biological Evaluation Gaps
Critical unknowns persist regarding:
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CYP450 inhibition potential (particularly 3A4 and 2D6 isoforms)
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Chronic toxicity profiles beyond acute LD₅₀ studies
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Photostability under UV irradiation
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